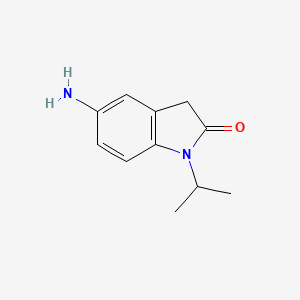

2H-Indol-2-one, 5-amino-1,3-dihydro-1-(1-methylethyl)-

Description

The compound 2H-Indol-2-one, 5-amino-1,3-dihydro-1-(1-methylethyl)- (CAS: 301323-78-4) is a substituted indole derivative with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . Its structure features a 5-amino group on the indole core and a 1-(1-methylethyl) (isopropyl) substituent at the N1 position. The isopropyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-amino-1-propan-2-yl-3H-indol-2-one |

InChI |

InChI=1S/C11H14N2O/c1-7(2)13-10-4-3-9(12)5-8(10)6-11(13)14/h3-5,7H,6,12H2,1-2H3 |

InChI Key |

CCBLZXXVRVHYCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Sandmeyer Reaction for N-Isopropyl Isatin

The synthesis begins with N-isopropyl aniline , which undergoes a Sandmeyer reaction to form N-isopropyl isatin (1H-indole-2,3-dione). This involves:

- Chloral hydrate and hydroxylamine hydrochloride in aqueous sulfuric acid to generate an isonitrosoacetanilide intermediate.

- Cyclization under acidic conditions to yield N-isopropyl isatin.

Key Reaction Conditions

Nitration at Position 5

N-Isopropyl isatin is nitrated using fuming nitric acid in concentrated sulfuric acid at 0–5°C, selectively introducing a nitro group at position 5.

Regioselectivity :

Reduction to Oxindole

The 5-nitro-N-isopropyl isatin is reduced to 5-nitro-N-isopropyl oxindole using triethylsilane (TES) in trifluoroacetic acid (TFA) .

Mechanism :

Nitro-to-Amine Reduction

The 5-nitro group is reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C) in ethanol or using Fe/HCl .

Optimization :

- Pd/C Hydrogenation : 30 psi H₂, 6–8 hours, >95% conversion.

- Fe/HCl : Economical but requires careful pH control to avoid over-reduction.

Final Product :

- 5-Amino-1-isopropyl-1,3-dihydro-2H-indol-2-one is isolated via recrystallization (MeOH/H₂O) in 75–80% yield.

Post-Cyclization N-Alkylation of Oxindole

Synthesis of 5-Nitrooxindole

Unsubstituted oxindole is synthesized from isatin via TES/TFA reduction. Subsequent nitration (HNO₃/H₂SO₄) yields 5-nitrooxindole .

N-Alkylation with Isopropyl Groups

The NH group of 5-nitrooxindole is alkylated using isopropyl bromide and NaH in DMF.

Challenges :

Nitro Reduction

The alkylated intermediate (5-nitro-1-isopropyl oxindole ) undergoes nitro reduction as in Method 1.

Overall Yield : 40–50% (two-step alkylation and reduction).

Multi-Component Biginelli Reaction

Reaction Design

A one-pot Biginelli reaction assembles the oxindole core using:

Example :

- 5-Amino-1-isopropyl oxindole is synthesized via cyclocondensation of thiourea , ethyl acetoacetate , and N-isopropyl-5-nitroaniline under acidic conditions (HCl/EtOH).

Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sandmeyer Route | Isatin synthesis → Nitration → Reduction | 60–70% | High regioselectivity; Scalable | Multi-step; Requires harsh nitration |

| Post-Cyclization Alkylation | Oxindole alkylation → Nitro reduction | 40–50% | Flexible N-substitution | Low NH reactivity; Competing side reactions |

| Biginelli Reaction | One-pot cyclocondensation | 60–70% | Rapid; Fewer intermediates | Sensitive to reaction conditions |

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

5-amino-1-propan-2-yl-3H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its biological activity.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2H-Indol-2-one compounds exhibit significant anticancer properties. For instance, a study synthesized various indole derivatives that demonstrated potent inhibition of tyrosine kinases, which are critical in cancer cell signaling pathways. The synthesized compounds showed yields between 70% to 97%, indicating efficient synthetic routes that can be scaled up for further development .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Compound A | 85 | Tyrosine kinase inhibitor |

| Compound B | 90 | Antiproliferative against MCF-7 |

| Compound C | 75 | Inhibitor of A549 lung cancer cells |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that indole derivatives can modulate pathways involved in neurodegenerative diseases. For example, certain derivatives have been reported to enhance the survival of neuronal cells under oxidative stress conditions .

Antimicrobial Properties

The antimicrobial activity of 2H-Indol-2-one derivatives has also been explored. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Case Study 1: Synthesis and Evaluation of Indole Derivatives

A comprehensive study focused on synthesizing a library of indole derivatives from readily available starting materials. The study highlighted the use of Eschenmoser coupling reactions to create a variety of substituted compounds with significant biological activities, particularly against cancer cell lines such as MCF-7 and A549 .

Case Study 2: Structure-Activity Relationship Analysis

A recent investigation into the structure-activity relationship (SAR) of indole derivatives revealed that specific substitutions on the indole ring significantly influence their biological activity. Compounds with electron-donating groups exhibited enhanced potency against cancer cell lines compared to their electron-withdrawing counterparts .

Mechanism of Action

The mechanism of action of 5-amino-1-propan-2-yl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other functional groups on the molecule .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Substituent Effects on Solubility: The isopropyl group in the target compound likely increases lipophilicity (logP ~2–3, predicted), reducing aqueous solubility compared to polar derivatives like the 5-(1-aminoethyl) hydrochloride salt (water-soluble due to ionic character) . Halogenated derivatives (e.g., 5-chloro, 5-fluoro) exhibit moderate solubility in organic solvents (e.g., chloroform) but poor water solubility, limiting bioavailability without formulation .

Biological Activity Trends: Antimicrobial Activity: 1,3-Dihydro-2H-indol-2-one derivatives with electron-withdrawing groups (e.g., chloro, fluoro) show enhanced antimicrobial action against Chromobacterium violaceum and Trypanosoma cruzi . The target compound’s amino group may confer similar activity through hydrogen bonding with microbial targets. Cytotoxicity: Methylol derivatives of indol-2-one exhibit reduced cytotoxicity compared to parent compounds, suggesting that polar substituents (e.g., amino, hydroxyl) mitigate toxicity . The target compound’s amino group may balance efficacy and safety. Kinase Inhibition: Bisindolylmaleimide analogs (e.g., GF 109203X) inhibit protein kinase C (PKC) and Flt3 kinase, highlighting the indole scaffold’s versatility in targeting enzymes . The isopropyl group in the target compound could modulate selectivity for specific kinase isoforms.

Synthetic Accessibility: Fluorinated and chlorinated derivatives are synthesized via electrophilic substitution or cross-coupling reactions, while amino groups are introduced via reduction of nitro precursors or reductive amination .

Comparative Pharmacological Potential

- Target Compound vs. 5-Ethyl-tetrafluorophenyl Derivative : The latter’s tetrafluorophenyl group enhances binding to hydrophobic pockets in COX-2, whereas the target’s amino group may favor interactions with polar residues in kinase active sites.

- Target Compound vs.

Biological Activity

The compound 2H-Indol-2-one, 5-amino-1,3-dihydro-1-(1-methylethyl)- , also known by its CAS number 875003-64-8 , is a derivative of indole that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2H-Indol-2-one, 5-amino-1,3-dihydro-1-(1-methylethyl)- is with a molecular weight of 190.24 g/mol . The compound exhibits specific physical properties as follows:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Flash Point | Not specified |

Antimicrobial Properties

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one , including the compound , exhibit significant antimicrobial activities. In vitro studies have shown efficacy against various pathogens:

- Antitubercular Activity : Compounds similar to 2H-Indol-2-one have demonstrated effectiveness against Mycobacterium tuberculosis .

- Antibacterial Activity : The compound has been tested against human pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing promising antibacterial effects .

- Antifungal Activity : Efficacy against fungi like Candida albicans and Aspergillus niger has also been reported .

Anticancer Activity

Studies have revealed that indole derivatives can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : Research has indicated that these compounds exhibit cytotoxic effects on human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia cell lines .

- Mechanism of Action : The induction of apoptosis was confirmed through flow cytometry assays, indicating that the compound acts in a dose-dependent manner .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of indole compounds reported their biological activities. The synthesized compounds were confirmed for their structure and purity using NMR and mass spectrometry. They were tested for their in vitro activities against multiple pathogens, confirming the broad-spectrum antimicrobial potential of these indole derivatives .

Study 2: Anticancer Evaluation

In another research effort, several indole derivatives were evaluated for their anticancer properties against different cell lines. The findings indicated that some compounds exhibited IC50 values in the micromolar range, comparable to established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.